molecular formula C9H15NO2 B057228 Octahydroindole-2-Carboxylic Acid CAS No. 145513-93-5

Octahydroindole-2-Carboxylic Acid

Cat. No. B057228
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-RNJXMRFFSA-N
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Description

Synthesis Analysis

The synthesis of Oic and its derivatives has been explored through various strategies. High yielding and selective alkylations of a suitably protected derivative of Oic have been described, showcasing the influence of its fused bicyclic structure on the stereochemical outcomes of direct alkylation reactions (Sayago et al., 2009). Furthermore, an improved strategy for the synthesis of enantiomerically pure Oic, based on the formation of a trichloromethyloxazolidinone derivative, provides access to α-tetrasubstituted derivatives of this Oic stereoisomer in a concise and efficient manner (Sayago et al., 2008).

Molecular Structure Analysis

The molecular structure of Oic and its derivatives plays a crucial role in its reactivity and applications. Studies have focused on developing methods for the separation and analysis of Oic stereoisomers, highlighting the complexity of its stereochemistry. For instance, chiral high-performance liquid chromatography (HPLC) with pre-column derivatization has been employed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in Oic, demonstrating the compound's intricate stereochemical characteristics (Wang et al., 2009).

Chemical Reactions and Properties

Oic undergoes various chemical reactions that are significant for its functionalization and application in peptide synthesis. The stereochemical outcome of such reactions, including alpha-methylation, is heavily influenced by the steric hindrance imposed by its fused cyclohexane ring. These reactions enable the production of alpha-substituted analogues of Oic with high selectivity and retention of configuration, which are crucial for its incorporation into peptides (Sayago et al., 2008).

Scientific Research Applications

  • Synthesis of Proline Analogues

    Octahydroindole-2-Carboxylic Acid is crucial in synthesizing cis-fused stereoisomers of proline analogues, particularly in enantiomerically pure forms. This is significant for biological applications (Sayago et al., 2011).

  • Angiotensin-Converting Enzyme (ACE) Inhibitors

    It serves as a key intermediate in synthesizing some ACE inhibitors, vital for controlling blood pressure and treating heart conditions (Wang et al., 2009).

  • Trandolapril Synthesis

    The compound is a critical intermediate in the elaboration of Trandolapril, an ACE inhibitor used for treating hypertension (Brion et al., 1992).

  • Cardiovascular Drugs

    Octahydroindole-2-Carboxylic Acid is used as an intermediate for cardiovascular drugs like Trandolapril (Wang Zhi-xiang, 2007).

  • Isotope-Labeled Chiral Compounds

    The synthesis of deuterium and carbon-14 labeled enantiomerically pure Octahydroindole-2-Carboxylic Acid and its analogs for research purposes has been explored (Zhang, 2012).

  • Peptide Synthesis

    Octahydroindole-2-Carboxylic Acid is used in peptide synthesis, particularly for creating proline analogues with specific stereochemistry (Sayago et al., 2008).

  • Stereoselective Synthesis

    It's used in stereoselective synthesis, especially for alpha-methylated stereoisomers, which are crucial in pharmaceutical chemistry (Sayago et al., 2008).

  • Chromatographic Analysis

    Advanced chromatographic techniques have been developed for the separation and analysis of Octahydroindole-2-Carboxylic Acid stereoisomers, significant for purity testing in pharmaceuticals (Sun et al., 2006).

  • Drug Discovery

    It serves as a scaffold in drug discovery, especially in designing compound libraries for natural product synthesis (Sydnes et al., 2016).

  • Conformational Studies in Peptides

    Octahydroindole-2-Carboxylic Acid is used in studying conformational aspects of peptides, particularly in understanding the polyproline II helix structure (Kubyshkin & Budisa, 2017).

Safety And Hazards

Oic is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydroindole-2-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindole-2-Carboxylic Acid
Reactant of Route 2
Octahydroindole-2-Carboxylic Acid
Reactant of Route 3
Octahydroindole-2-Carboxylic Acid
Reactant of Route 4
Octahydroindole-2-Carboxylic Acid
Reactant of Route 5
Octahydroindole-2-Carboxylic Acid
Reactant of Route 6
Octahydroindole-2-Carboxylic Acid

Citations

For This Compound
415
Citations
FJ Sayago, MI Calaza, AI Jiménez, C Cativiela - Tetrahedron, 2008 - Elsevier
… Structure of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and its epimer at the α carbon. … the different stereoisomers of octahydroindole-2-carboxylic acid in enantiomerically pure …
Number of citations: 22 www.sciencedirect.com
V Kubyshkin, N Budisa - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… The proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been previously applied as a proline substitute in pharmocologically active peptides and as a structural …
Number of citations: 23 pubs.rsc.org
S Sun, Y Jia, N Zeng, F Li - Chromatographia, 2006 - Springer
… A novel HPLC method is described for separation of the three stereoisomers of octahydroindole2-carboxylic acid (Oic), an intermediate in the synthesis of perindopril. The chiral …
Number of citations: 21 link.springer.com
SJ Vali, SS Kumar, SS Sait, LK Garg - J Chromat Separation Techniq, 2012 - academia.edu
Octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril and Trandolapril. A rapid, economical, simple, sensitive and reliable stability-indicating …
Number of citations: 5 www.academia.edu
FJ Sayago, MI Calaza, AI Jiménez, C Cativiela - Tetrahedron, 2009 - Elsevier
High yielding and remarkably selective alkylations of a suitably protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid are described. The fused bicyclic structure of this …
Number of citations: 13 www.sciencedirect.com
FJ Sayago, AI Jimenez, C Cativiela - Tetrahedron: Asymmetry, 2007 - Elsevier
… One of the most remarkable proline analogues in this context is octahydroindole-2-carboxylic acid (Oic). This bicyclic amino acid is present in the dipeptide Perindopril (Fig. 1), one of …
Number of citations: 19 www.sciencedirect.com
V Kubyshkin, N Budisa - Journal of Peptide Science, 2018 - Wiley Online Library
The polyproline‐II helix is the most extended naturally occurring helical structure and is widely present in polar, exposed stretches and “unstructured” denatured regions of polypeptides. …
Number of citations: 12 onlinelibrary.wiley.com
JZ Wang, S Zeng, GY Hu, DH Wang - Journal of Chromatography A, 2009 - Elsevier
… Octahydroindole-2-carboxylic acid (Oic) is a key intermediate used in the synthesis of some angiotensin-converting enzyme (ACE) inhibitors, for example trandolapril and perindopril. It …
Number of citations: 8 www.sciencedirect.com
J Torras, JG Warren, G Revilla‐López… - Peptide …, 2014 - Wiley Online Library
… The conformational preferences of the N-acetyl-N′-methylamide derivatives of the four octahydroindole-2-carboxylic acid (Oic) stereoisomers have been investigated in the gas-phase …
Number of citations: 1 onlinelibrary.wiley.com
FJ Sayago, MJ Pueyo, MI Calaza, AI Jiménez… - Chirality, 2011 - Wiley Online Library
… Structure of different proline analogs: α-methylproline [(αMe)Pro], octahydroindole-2-carboxylic acid (Oic), and 2-methyloctahydroindole-2-carboxylic acid [(αMe)Oic]. Chiral carbons in …
Number of citations: 13 onlinelibrary.wiley.com

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